molecular formula C16H31ClO7 B2586481 Cl-C6-PEG4-O-CH2COOH CAS No. 1799506-30-1

Cl-C6-PEG4-O-CH2COOH

Cat. No. B2586481
CAS RN: 1799506-30-1
M. Wt: 370.87
InChI Key: JKRQJQUHILRKGV-UHFFFAOYSA-N
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Description

Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a PROTAC linker that can be used in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) . It is often used in medical research, drug-release, nanotechnology, and new materials research .


Synthesis Analysis

Cl-C6-PEG4-O-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) . It is often used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .


Molecular Structure Analysis

The molecular formula of Cl-C6-PEG4-O-CH2COOH is C16H31ClO7 . It has a molecular weight of 370.87 . The functional groups present in this compound are Acid and Chloride .


Chemical Reactions Analysis

As a PROTAC linker, Cl-C6-PEG4-O-CH2COOH plays a crucial role in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Cl-C6-PEG4-O-CH2COOH has a molecular weight of 370.87 and a molecular formula of C16H31ClO7 . It is soluble in DMSO and Ethanol . It should be stored at -5°C, kept dry, and avoid sunlight .

Mechanism of Action

Target of Action

Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

The mode of action of Cl-C6-PEG4-O-CH2COOH involves the formation of a ternary complex with an E3 ubiquitin ligase and the target protein . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway affected by Cl-C6-PEG4-O-CH2COOH is the ubiquitin-proteasome system . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of the target protein level in the cell .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the protacs .

Result of Action

The result of the action of Cl-C6-PEG4-O-CH2COOH is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can effectively reduce the level of specific proteins in the cell .

Action Environment

The action environment of Cl-C6-PEG4-O-CH2COOH is the intracellular environment where the ubiquitin-proteasome system operates . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound.

Future Directions

Cl-C6-PEG4-O-CH2COOH is a promising compound in the field of medical research, drug-release, nanotechnology, and new materials research . Its use as a PROTAC linker in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) suggests potential applications in the development of new therapeutic strategies .

properties

IUPAC Name

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31ClO7/c17-5-3-1-2-4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16(18)19/h1-15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRQJQUHILRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cl-C6-PEG4-O-CH2COOH

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